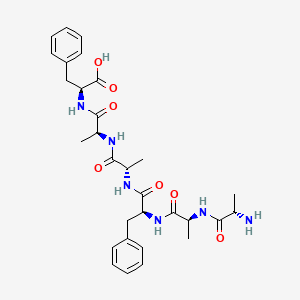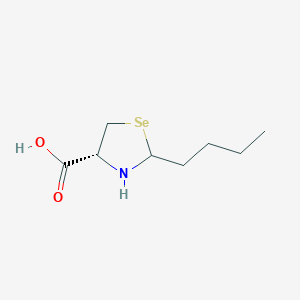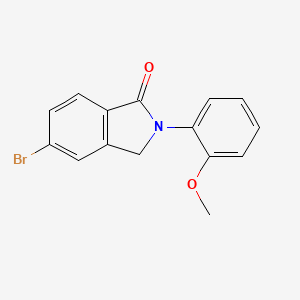
5-Bromo-2-(2-methoxyphenyl)-2,3-dihydro-1H-isoindol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(2-methoxyphenyl)-2,3-dihydro-1H-isoindol-1-one: is a chemical compound that belongs to the class of isoindolinones. Isoindolinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The presence of a bromine atom and a methoxy group in the structure of this compound makes it particularly interesting for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2-methoxyphenyl)-2,3-dihydro-1H-isoindol-1-one typically involves the following steps:
Acetylation Protection: The phenolic hydroxyl group of o-methoxyphenol is protected using acetic anhydride under sulfuric acid catalysis.
Bromination: The protected compound is then brominated using bromine in the presence of iron powder as a catalyst.
Deacetylation: Finally, the acetyl group is removed in a sodium hydrogen carbonate solution to yield the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the bromine atom, replacing it with hydrogen or other substituents.
Substitution: The bromine atom in the compound makes it a good candidate for nucleophilic substitution reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium catalysts are often employed in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: De-brominated products or other substituted derivatives.
Substitution: Various arylated products depending on the nucleophile used in the reaction.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Activity: Isoindolinones, including this compound, are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine:
Drug Development: The compound’s structure is explored for developing new drugs targeting various diseases, including cancer and infectious diseases.
Industry:
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2-methoxyphenyl)-2,3-dihydro-1H-isoindol-1-one is not fully elucidated. it is believed to interact with various molecular targets and pathways:
Molecular Targets: The compound may bind to specific enzymes or receptors, altering their activity.
Pathways Involved: It could modulate signaling pathways involved in cell proliferation, apoptosis, and other cellular processes.
Comparison with Similar Compounds
2-Methoxy-5-bromophenyl antimony compounds: These compounds share a similar bromine and methoxy substitution pattern but differ in their core structure and applications.
Tris(5-bromo-2-methoxyphenyl)antimony: This compound also contains the 5-bromo-2-methoxyphenyl moiety but is used in different chemical contexts.
Uniqueness:
Structural Features: The unique combination of the isoindolinone core with bromine and methoxy substituents gives 5-Bromo-2-(2-methoxyphenyl)-2,3-dihydro-1H-isoindol-1-one distinct chemical and biological properties.
Applications: Its versatility in various fields, from drug development to material science, highlights its unique potential compared to other similar compounds
Properties
CAS No. |
918331-62-1 |
|---|---|
Molecular Formula |
C15H12BrNO2 |
Molecular Weight |
318.16 g/mol |
IUPAC Name |
5-bromo-2-(2-methoxyphenyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C15H12BrNO2/c1-19-14-5-3-2-4-13(14)17-9-10-8-11(16)6-7-12(10)15(17)18/h2-8H,9H2,1H3 |
InChI Key |
ZLVHBYRLTPMBCD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CC3=C(C2=O)C=CC(=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


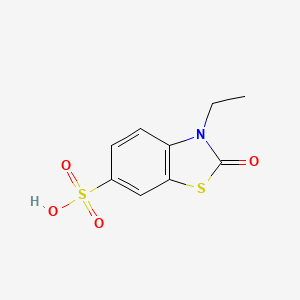
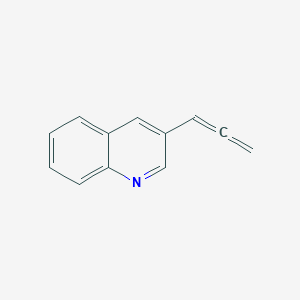
![4-[5-(2-Methoxyethanesulfonyl)-1,2,4-thiadiazol-3-yl]morpholine](/img/structure/B14177408.png)
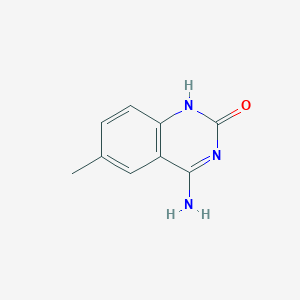
![N-[1-(2,5-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydroxylamine](/img/structure/B14177417.png)
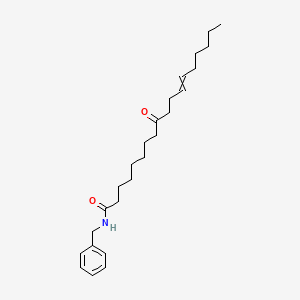
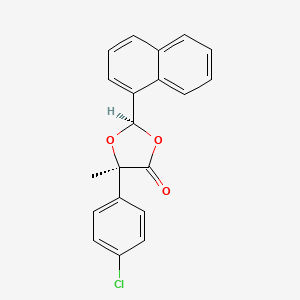
![6-[(4-Fluoro-3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14177441.png)
![4-[(4-Ethoxy-4-oxobut-2-en-1-yl)oxy]-3,5-dimethoxybenzoic acid](/img/structure/B14177447.png)
![([1,1'-Biphenyl]-3-yl)(9H-beta-carbolin-1-yl)methanone](/img/structure/B14177453.png)
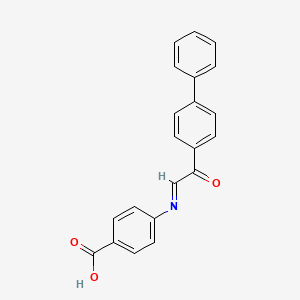
![N-[3-(1,3-Benzothiazol-2-yl)phenyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14177468.png)
